molecular formula C19H24O4 B1216512 Heminordihydroguaiaretic acid CAS No. 54473-24-4

Heminordihydroguaiaretic acid

Cat. No.: B1216512
CAS No.: 54473-24-4
M. Wt: 316.4 g/mol
InChI Key: QKHJBWUGXMKHAK-OLZOCXBDSA-N
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Description

Heminordihydroguaiaretic acid (C₁₉H₂₄O₄; molecular weight: 316.17 g/mol) is a lignan-derived compound identified in the ethanolic extract of Smilax glabra, a plant traditionally used for its medicinal properties . Structurally, it features a dimeric phenylpropanoid framework characteristic of lignans, which are known for their antioxidant and anti-inflammatory activities. The compound was detected via LC-QTOF/MS with a high matching score of 99.21%, confirming its presence as a major phytochemical in the extract . Its early retention time (0.928 min) suggests moderate polarity, likely influencing its bioavailability and interaction with biological targets.

Properties

CAS No.

54473-24-4

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

4-[(2R,3S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol

InChI

InChI=1S/C19H24O4/c1-12(8-14-4-6-16(20)18(22)10-14)13(2)9-15-5-7-17(21)19(11-15)23-3/h4-7,10-13,20-22H,8-9H2,1-3H3/t12-,13+/m1/s1

InChI Key

QKHJBWUGXMKHAK-OLZOCXBDSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)OC

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)O)O)[C@@H](C)CC2=CC(=C(C=C2)O)OC

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)OC

Synonyms

3'-O-methyl-NDGA
3'-O-methyl-nordihydroguaiaretic acid
hemi-NDGA
heminordihydroguaiaretic acid
heminordihydroguaiaretic acid, (R*,S*)-isomer
Mal.4
Malachi 4 5-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares heminordihydroguaiaretic acid with two structurally related compounds from the same study:

Property This compound Methyl cis–p–Coumarate 3–(3,7–Dimethyl–2,6–Octadienyl) 4,4′–Dihydroxy–5,5′–Diisopropyl–2,2′–Dimethyl–3,6–Biphenyldione
Molecular Formula C₁₉H₂₄O₄ C₂₀H₂₆O₃ C₂₀H₂₄O₄
Molecular Weight (g/mol) 316.17 314.19 328.17
Retention Time (min) 0.928 1.732 1.253
Key Functional Groups Dihydroxy, methyl, propyl Coumarate ester, isoprenoid chain Biphenyldione, diisopropyl, methyl
Matching Score (%) 99.21 99.61 98.73
Key Observations:
  • Structural Differences: this compound lacks the isoprenoid side chain present in Methyl cis–p–coumarate, which may reduce its lipophilicity compared to the latter .
  • Polarity Trends: The shorter retention time of this compound (0.928 min) versus Compound 4 (1.253 min) suggests higher polarity, likely due to its hydroxyl groups enhancing aqueous solubility .

Bioactive Potential Inferences

  • Methyl cis–p–Coumarate: The coumarate ester and isoprenoid chain may enhance membrane permeability, favoring antimicrobial or anti-proliferative effects .
  • 4,4′–Dihydroxy–5,5′–Diisopropyl–2,2′–Dimethyl–3,6–Biphenyldione : The biphenyldione moiety could confer unique reactivity, such as enzyme inhibition via ketone-mediated interactions .

Q & A

Q. How can researchers ensure compliance with ethical standards when using animal models to study this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design (sample size justification, randomization). Obtain approval from institutional animal care committees (IACUC) and document humane endpoints (e.g., tumor volume limits). Report negative outcomes (e.g., lack of efficacy) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heminordihydroguaiaretic acid
Reactant of Route 2
Reactant of Route 2
Heminordihydroguaiaretic acid

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